

An In-Depth Technical Guide to 2,2-Dichloroethanol

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Compound of Interest

Compound Name: 2,2-Dichloroethanol

Cat. No.: B146553

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Abstract: This document provides a comprehensive technical overview of **2,2-dichloroethanol** (CAS RN: 598-38-9), a chlorinated alcohol used as a reagent and intermediate in organic synthesis. It details the definitive IUPAC nomenclature and presents key physicochemical properties, spectroscopic data, and established experimental protocols. The guide is intended for researchers, chemists, and professionals in drug development and chemical manufacturing who require detailed technical information on this compound.

IUPAC Nomenclature

The systematic name for the compound with the chemical structure $\text{Cl}_2\text{CHCH}_2\text{OH}$ is 2,2-dichloroethan-1-ol.^[1]

The naming follows the standard rules set by the International Union of Pure and Applied Chemistry (IUPAC):

- **Identify the Principal Functional Group:** The hydroxyl (-OH) group is the highest-priority functional group, defining the compound as an alcohol. This gives the suffix "-ol".^{[2][3]}
- **Identify the Parent Chain:** The longest continuous carbon chain containing the -OH group consists of two carbons. The corresponding alkane is ethane, which becomes "ethanol" with the alcohol suffix.^{[2][3]}
- **Number the Carbon Chain:** The chain is numbered starting from the end that gives the carbon atom bearing the hydroxyl group the lowest possible number. Therefore, the carbon

with the -OH group is designated as carbon-1.^{[3][4]}

- Name and Locate Substituents: Two chlorine atoms are attached to carbon-2. These are named as "dichloro" substituents. Their position is indicated by the prefix "2,2-".^{[2][5]}

Assembling these components yields the unambiguous IUPAC name: 2,2-dichloroethan-1-ol. It is also commonly referred to as **2,2-dichloroethanol**.^{[1][6]}

Physicochemical and Spectroscopic Data

Quantitative data for **2,2-dichloroethanol** has been compiled from various sources to provide a clear reference for laboratory use.

Table 1: Physicochemical Properties of **2,2-Dichloroethanol**

| Property | Value | Source(s) |
|---------------------------------------|---|----------------------------|
| Molecular Formula | C ₂ H ₄ Cl ₂ O | ^{[1][6][7][8][9]} |
| Molecular Weight | 114.96 g/mol | ^{[1][8]} |
| CAS Registry Number | 598-38-9 | ^{[6][8]} |
| Appearance | Clear, pale yellow liquid | ^{[1][9][10]} |
| Density | 1.404 g/mL at 25 °C | ^{[7][8][10]} |
| Boiling Point | 146 °C (at 760 mmHg) | ^{[7][8][10]} |
| Flash Point | 78 °C (172.4 °F) - closed cup | ^[8] |
| Refractive Index (n _{20/D}) | 1.473 | ^{[7][8][10]} |
| Water Solubility | ≥ 100 mg/mL at 23 °C | ^[1] |

Table 2: Spectroscopic Data Identifiers

| Spectrum Type | Available Data Source(s) |
|---------------------------|---|
| ¹ H NMR | PubChem[1], SpectraBase[11] |
| Mass Spectrometry (GC-MS) | NIST[12][13], PubChem[1], SpectraBase[11] |
| Infrared (IR) Spectrum | NIST[6], PubChem[1] |
| Raman Spectrum | PubChem[1] |

Experimental Protocols

A detailed, peer-reviewed protocol for the synthesis of **2,2-dichloroethanol** is available from Organic Syntheses. The procedure involves the reduction of dichloroacetyl chloride with lithium aluminum hydride.

Synthesis of **2,2-Dichloroethanol** via Reduction[14]

- Reactants:
 - Dichloroacetyl chloride (0.60 mole)
 - Lithium aluminum hydride (0.36 mole)
 - Anhydrous diethyl ether
 - 10% Sulfuric acid (for workup)
- Apparatus: A 1-liter three-necked flask equipped with a reflux condenser, a dropping funnel, and a mercury-sealed stirrer. All exits are protected with drying tubes.
- Procedure:
 - A suspension of pulverized lithium aluminum hydride in anhydrous ether is prepared in the reaction flask and stirred for 15 minutes.
 - A solution of dichloroacetyl chloride in dry ether is added from the dropping funnel at a rate that maintains a gentle reflux. The addition process typically takes about 2.5 hours.

- After the addition is complete, the mixture is stirred for an additional 30 minutes.
- The excess hydride is carefully destroyed by the dropwise addition of water while cooling the reaction mixture.
- The reaction is worked up by slowly adding 500 mL of 10% sulfuric acid with constant stirring until the solution becomes clear.
- The ether layer is separated, and the solvent is removed by distillation.
- The residue is purified by fractional distillation under reduced pressure. The product fraction is collected at 37–38.5°C / 6 mm Hg.
- Yield: 64–65%
- Safety Note: The decomposition of excess lithium aluminum hydride with water is highly exothermic and evolves hydrogen gas vigorously. This step must be performed with extreme caution in a well-ventilated fume hood.[\[14\]](#)

Applications and Reactivity

2,2-Dichloroethanol serves as a valuable reagent in organic chemistry.

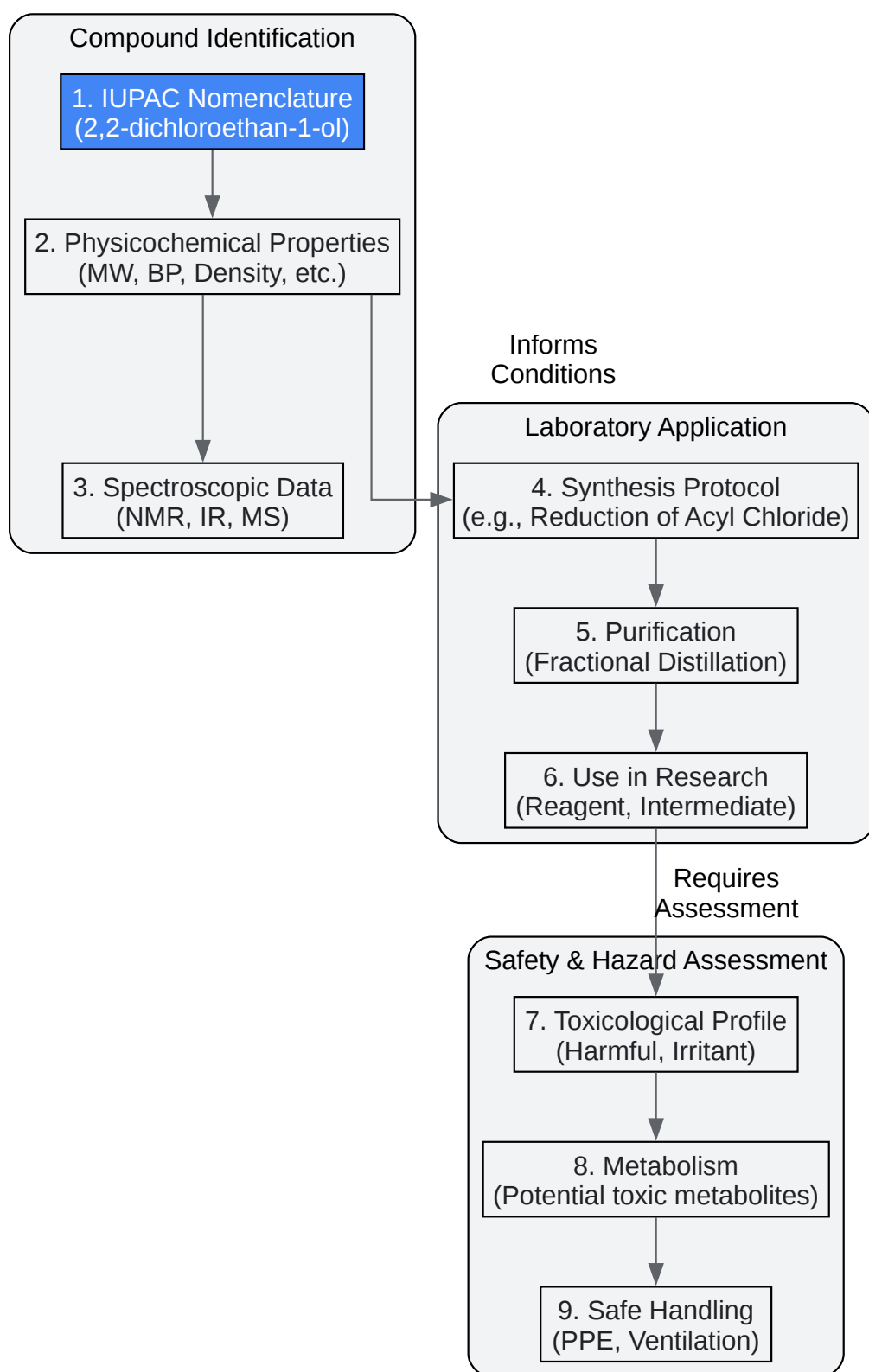
- Synthetic Intermediate: It is used in the preparation of tunable molecular catalysts, specifically for functionalizing the methylene bridge of bis(N-heterocyclic carbene) ligands.[\[9\]](#) [\[10\]](#) It is also a precursor in the synthesis of other chemicals, including some pesticides and pharmaceuticals.[\[9\]](#)
- Reactivity Profile: The compound is incompatible with strong oxidizing agents.[\[1\]](#)[\[10\]](#) The presence of the hydroxyl group allows it to undergo typical alcohol reactions, while the chlorine atoms can participate in nucleophilic substitution or elimination reactions.

Toxicological Profile and Metabolism

2,2-Dichloroethanol is classified as harmful if swallowed, in contact with skin, or if inhaled.[\[1\]](#) [\[7\]](#) It is a known skin irritant.[\[1\]](#) While not a naturally occurring metabolite, it has been identified in human blood, indicating its presence in the human exposome from environmental or occupational sources.[\[15\]](#)

Although data on the specific metabolic pathway of **2,2-dichloroethanol** is limited, related chlorinated ethanols like 2-chloroethanol are known to be metabolized by alcohol dehydrogenase to form toxic aldehydes (e.g., chloroacetaldehyde). This metabolic activation is a key mechanism of its toxicity.

The logical workflow for understanding and utilizing **2,2-dichloroethanol** is outlined in the diagram below.



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Caption: Logical workflow for the study and application of **2,2-dichloroethanol**.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to 2,2-Dichloroethanol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b146553#iupac-nomenclature-for-cl2chch2oh]

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